

Csf1R-IN-15: A Profile of a Highly Selective Kinase Inhibitor

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Compound of Interest		
Compound Name:	Csf1R-IN-15	
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For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of **Csf1R-IN-15**, focusing on its kinase selectivity profile. This document synthesizes available data to benchmark **Csf1R-IN-15** against other known CSF1R inhibitors, providing a critical resource for evaluating its potential in therapeutic development.

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of macrophage differentiation, proliferation, and survival, making it an attractive target for therapeutic intervention in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] **Csf1R-IN-15** (also referred to as compound 23 in its primary literature) has emerged from a series of highly selective pyrrolo[2,3-d]pyrimidines designed to inhibit CSF1R.[2][3] This guide provides a detailed look at its selectivity and the methodologies used to characterize such inhibitors.

Kinase Selectivity Profile

While a comprehensive screening of **Csf1R-IN-15** against a broad panel of kinases is not publicly available, the primary research highlights its exceptional selectivity. The development of this inhibitor series focused on achieving potent CSF1R inhibition while minimizing activity against other kinases, particularly those within the same family.[2][3]

The research by Aarhus et al. (2023) notes that this series of compounds demonstrates "excellent selectivity toward other kinases in the platelet-derived growth factor receptor (PDGFR) family."[2] Furthermore, the specific structural modifications in **Csf1R-IN-15** were shown to "significantly suppress EGFR activity."[3]







To provide a comparative landscape, the following table includes data for **Csf1R-IN-15** alongside several other CSF1R inhibitors that have been profiled against key kinases from the class III receptor tyrosine kinase family, to which CSF1R belongs. This family includes KIT, FMS-like tyrosine kinase 3 (FLT3), and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).



Compound	Csf1R IC50 (nM)	KIT IC50 (nM)	FLT3 IC50 (nM)	PDGFRβ IC50 (nM)	Selectivity Notes
Csf1R-IN-15 (Compound 23)	<1 (est.)	Not Available	Not Available	Not Available	Described as highly selective against the PDGFR family and with suppressed EGFR activity.[2][3]
Pexidartinib (PLX3397)	13	27	160	Not Available	A multi- targeted inhibitor of CSF1R, KIT, and FLT3.[4]
Sotuletinib (BLZ945)	1	3200	9100	4800	Demonstrate s high selectivity for CSF1R over other class III RTKs.[4]
Vimseltinib	2	480	160 (FLT3)	2300	Shows selectivity for CSF1R with some off- target activity. [4]
DCC-3014	Not Available	>100-fold selective	>100-fold selective	>100-fold selective	Noted for having greater than 100-fold selectivity for CSF1R over







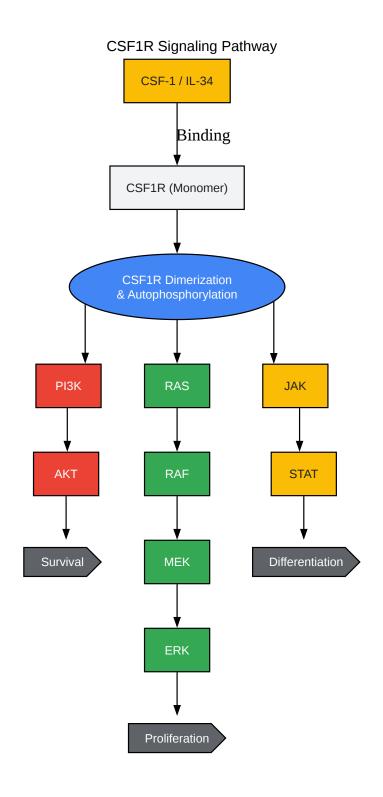
closely related kinases.

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

CSF1R Signaling Pathway

The binding of the ligands CSF-1 (Colony-Stimulating Factor 1) or IL-34 to CSF1R initiates the dimerization of the receptor. This dimerization triggers the autophosphorylation of tyrosine residues within the intracellular kinase domain, creating docking sites for various signaling proteins. These events activate downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively regulate the proliferation, survival, and differentiation of macrophages and other myeloid cells.





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CSF1R Signaling Cascade



Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a cornerstone of its preclinical characterization. A widely used method for this is the in vitro kinase assay, often performed against a large panel of purified kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., **Csf1R-IN-15**) against a panel of purified protein kinases.

Materials:

- Purified recombinant kinases
- Specific peptide or protein substrates for each kinase
- Test compound stock solution (e.g., 10 mM in DMSO)
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- [y-³³P]ATP or a suitable non-radioactive ATP detection system (e.g., ADP-Glo[™])
- ATP solution
- 384-well plates
- (If using radioactivity) Phosphocellulose filter plates and scintillation counter
- (If using luminescence) Plate reader capable of measuring luminescence

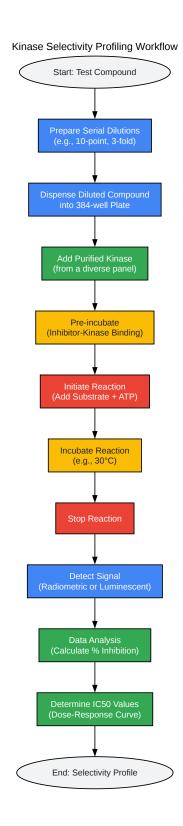
Procedure:

- Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 μ M, with 10-point, 3-fold serial dilutions.
- Reaction Setup: In a 384-well plate, add the kinase reaction buffer.
- Kinase Addition: Add the appropriate amount of a specific purified kinase to each well.



- Inhibitor Addition: Add the serially diluted test compound or DMSO (as a vehicle control) to the wells.
- Pre-incubation: Incubate the plates for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (spiked with [y-33P]ATP if using the radiometric method). The ATP concentration is typically set at or near the Km for each specific kinase to ensure accurate IC50 determination.
- Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
- Reaction Termination: Stop the reaction. For radiometric assays, this is often done by adding a stop solution like phosphoric acid.
- · Signal Detection:
 - Radiometric Assay: Transfer the reaction mixture to a phosphocellulose filter plate. The
 phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP is washed
 away. The radioactivity on the filter is then measured using a scintillation counter.
 - Luminescent Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced in the kinase reaction. A reagent is added to deplete the remaining ATP, and then a second reagent converts the ADP to ATP, which is used in a luciferase reaction to generate a luminescent signal. The signal is read on a plate reader.
- Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of
 the test compound relative to the DMSO control. Determine the IC50 value for each kinase
 by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad
 Prism).





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Workflow for Kinase Profiling



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